cis-tert-Butyl 8-oxo-3-azabicyclo[4.2.0]octane-3-carboxylate
Overview
Description
The compound “cis-tert-Butyl 8-oxo-3-azabicyclo[4.2.0]octane-3-carboxylate” is a type of saturated fatty cyclic compound . It is related to the family of tropane alkaloids, which are known for their wide array of interesting biological activities . The 8-azabicyclo[4.2.0]octane scaffold is the central core of these alkaloids .
Synthesis Analysis
Research directed towards the preparation of the basic structure of this compound in a stereoselective manner has attracted attention from many research groups worldwide . Most of the approaches rely on the enantioselective construction of an acyclic starting material that contains all the required stereochemical information to allow the stereocontrolled formation of the bicyclic scaffold . There are also methodologies reported in which the stereochemical control is achieved directly in the same transformation that generates the 8-azabicyclo[4.2.0]octane architecture or in a desymmetrization process starting from achiral tropinone derivatives .Molecular Structure Analysis
The molecular structure of “this compound” is characterized by a bicyclic scaffold, which is a common feature in the family of tropane alkaloids . The compound has a molecular weight of 225.28 and a molecular formula of C12H19NO3 .Chemical Reactions Analysis
The chemical reactions involving “this compound” are typically centered around the construction of the 8-azabicyclo[4.2.0]octane scaffold . These reactions are often enantioselective, meaning they produce one enantiomer in greater amounts than the other .Scientific Research Applications
Synthesis and Structural Analysis
The compound has been synthesized as a chiral cyclic amino acid ester, showcasing its potential in the field of organic chemistry and drug development. The exact structure of this compound was determined via single-crystal X-ray diffraction analysis, indicating its significance in crystallography and molecular structure studies (Moriguchi, Krishnamurthy, Arai, & Tsuge, 2014).
Chemical Reactivity and Synthesis of Derivatives
The compound has been used in the synthesis of various derivatives, demonstrating its versatility in organic synthesis. For instance, it played a crucial role in the synthesis of cedranoid sesquiterpenes and carbapenem antibiotic derivatives, highlighting its application in pharmaceutical research and development (Yates, Grewal, Hayes, & Sawyer, 1988), (Natsugari, Matsushita, Tamura, Yoshioka, & Ochiai, 1983).
Development of Novel Synthetic Methods
Research has also focused on developing novel synthetic methods using this compound. This includes work on photochemical synthesis and scale-up synthesis for the preparation of biologically active compounds, demonstrating its potential in the field of synthetic chemistry and material science (Yamashita, Nishikawa, & Kawamoto, 2019).
Potential in Drug Discovery
The compound's derivatives have shown potential in drug discovery. For example, its role in the synthesis of benzyl (1S,2R,4R)-4-(tert-butoxycarbonylamino)-2-(hydroxymethyl)cyclohexylcarbamate, a key intermediate for potent CCR2 antagonists, highlights its application in medicinal chemistry (Campbell, Hassler, Ko, Voss, Guaciaro, Carter, & Cherney, 2009).
Properties
IUPAC Name |
tert-butyl (1R,6S)-8-oxo-3-azabicyclo[4.2.0]octane-3-carboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H19NO3/c1-12(2,3)16-11(15)13-5-4-8-6-10(14)9(8)7-13/h8-9H,4-7H2,1-3H3/t8-,9-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QUMADJAHTIPMBM-IUCAKERBSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC2CC(=O)C2C1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N1CC[C@H]2CC(=O)[C@H]2C1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501122016 | |
Record name | 3-Azabicyclo[4.2.0]octane-3-carboxylic acid, 8-oxo-, 1,1-dimethylethyl ester, (1R,6S)-rel- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501122016 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
225.28 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1251004-25-7 | |
Record name | 3-Azabicyclo[4.2.0]octane-3-carboxylic acid, 8-oxo-, 1,1-dimethylethyl ester, (1R,6S)-rel- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1251004-25-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3-Azabicyclo[4.2.0]octane-3-carboxylic acid, 8-oxo-, 1,1-dimethylethyl ester, (1R,6S)-rel- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501122016 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.